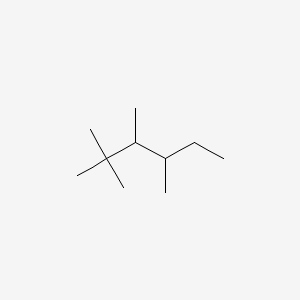

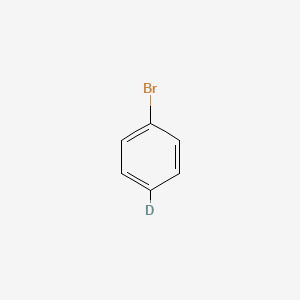

2,2,3,4-Tetramethylhexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

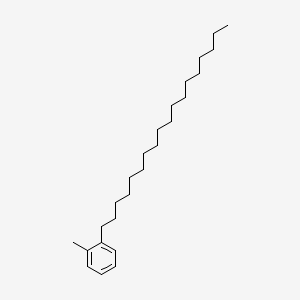

2,2,3,4-Tetramethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with four methyl groups attached at the 2nd, 2nd, 3rd, and 4th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4-Tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the alkylation reactions required to produce this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,4-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.

Cracking: Thermal or catalytic cracking can break down the molecule into smaller hydrocarbons.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of UV light.

Combustion: Oxygen at high temperatures.

Cracking: High temperatures and pressures, often with a catalyst like zeolite.

Major Products

Combustion: Carbon dioxide and water.

Halogenation: Various haloalkanes depending on the halogen used.

Cracking: Smaller alkanes and alkenes.

Wissenschaftliche Forschungsanwendungen

2,2,3,4-Tetramethylhexane has several applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.

Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a component in certain fuel formulations.

Wirkmechanismus

The mechanism of action of 2,2,3,4-Tetramethylhexane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it can integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Its interactions with enzymes and other proteins are generally limited due to its non-polar nature .

Vergleich Mit ähnlichen Verbindungen

2,2,3,4-Tetramethylhexane can be compared with other branched alkanes such as:

- 2,2,4,4-Tetramethylhexane

- 3,3,4,4-Tetramethylhexane

- 2,2,3,3-Tetramethylbutane

These compounds share similar molecular weights and structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, such as boiling point and reactivity .

Eigenschaften

CAS-Nummer |

52897-08-2 |

|---|---|

Molekularformel |

C10H22 |

Molekulargewicht |

142.28 g/mol |

IUPAC-Name |

2,2,3,4-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3 |

InChI-Schlüssel |

MHPSPNGWFAGBNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)